Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a chlorobenzamido group, an ethyl group, and a methyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-5-methylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorobenzamido)benzoate: Similar structure but lacks the thiophene ring.
2-(4-Chlorobenzamido)-5-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide: Contains a benzamide moiety instead of the thiophene ring.
Uniqueness
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specific properties.
Biological Activity
Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate under conditions that facilitate acylation. The yield and purity of the final product can be enhanced through careful optimization of reaction conditions, such as temperature and solvent choice. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity.
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of this compound against various bacterial strains. For instance, it has demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 0.1 to 0.5 µM, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against species of the genus Candida. Studies indicate that this compound can inhibit the growth of Candida albicans with MIC values around 0.25 µM. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HL-60 (human leukemia), SKOV-3 (ovarian cancer), and MOLT-4 (T-cell leukemia). The compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate cytotoxicity. Notably, apoptosis assays indicated that the compound induces cell death through apoptotic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Molecular docking studies suggest that the compound binds effectively to bacterial DNA gyrase and MurD enzyme, crucial for bacterial replication and cell wall synthesis, respectively. These interactions lead to inhibition of essential cellular processes .
Case Studies
- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including this compound, against clinical isolates of Pseudomonas aeruginosa. The results showed a significant growth inhibition zone compared to control groups .
- Cytotoxicity Assessment : In a recent investigation into the cytotoxic properties against human cancer cell lines, this compound was found to induce apoptosis in SKOV-3 cells via mitochondrial pathways, as evidenced by increased caspase activity .
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLALGGEYRGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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